- Process for the partial or total inversion of the configuration of an amine in the presence of thiols, France, , ,

Cas no 937-52-0 ((R)-4-Phenyl-2-butanamine)

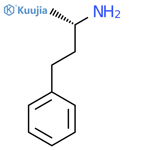

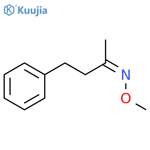

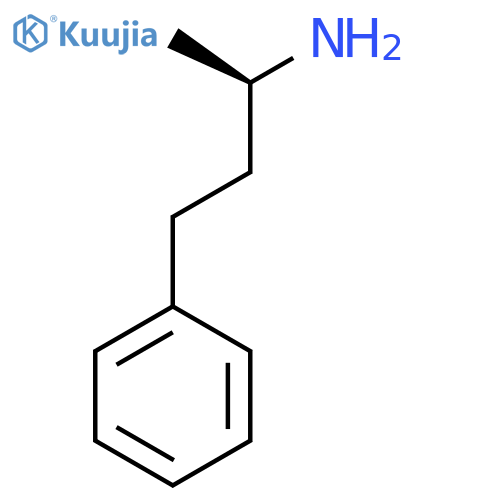

(R)-4-Phenyl-2-butanamine structure

Productnaam:(R)-4-Phenyl-2-butanamine

(R)-4-Phenyl-2-butanamine Chemische en fysische eigenschappen

Naam en identificatie

-

- (R)-4-Phenylbutan-2-amine

- (R)-(-)-1-METHYL-3-PHENYLPROPYLAMINE

- (R)-1-methyl-3-phenylpropylamine

- 1-methyl-3-phenylpropionamine

- Benzenepropanamine,a-methyl-, (R)-

- Propylamine,1-methyl-3-phenyl-, (R)-(-)- (8CI)

- (-)-1-Methyl-3-phenylpropylamine

- (-)-a-Methylbenzenepropanamine

- (2R)-2-Amino-4-phenylbutane

- (2R)-4-Phenylbutan-2-amine

- (R)-4-Phenyl-2-butanamine

- (R)-a-Methylbenzenepropanamine

- BP-20349

- O4F6H42UWQ

- 937-52-0

- Benzenepropanamine, alpha-methyl-, (R)-

- Q27285319

- 4DD

- (R)-4-Phenylbutane-2-amine

- (R)--Methylbenzenepropanamine

- Benzenepropanamine, -methyl-, (R)-

- BENZENEPROPANAMINE, .ALPHA.-METHYL-, (R)-

- EN300-1865402

- 4-Phenylbutan-2-amine, (R)-

- WECUIGDEWBNQJJ-SECBINFHSA-N

- AKOS015840002

- F20201

- (r)-1-methyl-3-phenyl-propylamine

- r-4-phenylbutan-2-amine

- UNII-O4F6H42UWQ

- SCHEMBL605244

- MFCD00145208

- (αR)-α-Methylbenzenepropanamine (ACI)

- Benzenepropanamine, α-methyl-, (R)- (ZCI)

- Propylamine, 1-methyl-3-phenyl-, (R)-(-)- (8CI)

- (-)-α-Methylbenzenepropanamine

- (R)-α-Methylbenzenepropanamine

- A-Methylbenzenepropanamine

- DB-005014

- (R)-

-

- MDL: MFCD00145208

- Inchi: 1S/C10H15N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3/t9-/m1/s1

- InChI-sleutel: WECUIGDEWBNQJJ-SECBINFHSA-N

- LACHT: N[C@H](C)CCC1C=CC=CC=1

Berekende eigenschappen

- Exacte massa: 149.12000

- Monoisotopische massa: 149.12

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 1

- Aantal waterstofbondacceptatoren: 1

- Zware atoomtelling: 11

- Aantal draaibare bindingen: 3

- Complexiteit: 95

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 1

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Aantal tautomers: nothing

- Oppervlakte lading: 0

- Topologisch pooloppervlak: 26A^2

- XLogP3: 2

Experimentele eigenschappen

- Kleur/vorm: Colorless Transparent Liquid

- Dichtheid: 0.936

- Smeltpunt: 143°C (estimate)

- Kookpunt: 230.33°C (estimate)

- Vlampunt: 97.8°C

- Brekindex: 1.513-1.515

- PSA: 26.02000

- LogboekP: 2.66670

- Oplosbaarheid: Not determined

- Specifieke rotatie: -11 º (neat)

(R)-4-Phenyl-2-butanamine Beveiligingsinformatie

- Vervoersnummer gevaarlijk materiaal:2922

- Code gevarencategorie: R36/37/38

- Veiligheidsinstructies: S26-S37/39

-

Identificatie van gevaarlijk materiaal:

- Opslagvoorwaarde:0-6°C

- Risicozinnen:R36/37/38

(R)-4-Phenyl-2-butanamine Douanegegevens

- HS-CODE:2921499090

- Douanegegevens:

China Customs Code:

2921499090Overview:

2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

(R)-4-Phenyl-2-butanamine Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D505438-1g |

(R)-4-Phenylbutan-2-aMine |

937-52-0 | 97% | 1g |

$567 | 2024-05-24 | |

| TRC | P320040-250mg |

(R)-4-Phenyl-2-butanamine |

937-52-0 | 250mg |

$110.00 | 2023-05-17 | ||

| Enamine | EN300-1865402-1.0g |

(2R)-4-phenylbutan-2-amine |

937-52-0 | 1g |

$1006.0 | 2023-06-03 | ||

| Enamine | EN300-1865402-10.0g |

(2R)-4-phenylbutan-2-amine |

937-52-0 | 10g |

$4326.0 | 2023-06-03 | ||

| A2B Chem LLC | AC98316-100mg |

(r)-(-)-1-methyl-3-phenylpropylamine |

937-52-0 | 95% | 100mg |

$68.00 | 2024-05-20 | |

| Enamine | EN300-1865402-5g |

(2R)-4-phenylbutan-2-amine |

937-52-0 | 5g |

$2917.0 | 2023-09-18 | ||

| 1PlusChem | 1P006ESS-100mg |

(r)-(-)-1-methyl-3-phenylpropylamine |

937-52-0 | 95% | 100mg |

$173.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1100926-1g |

(R)-α-Methylbenzenepropanamine |

937-52-0 | 98% | 1g |

¥3172.00 | 2024-04-24 | |

| A2B Chem LLC | AC98316-250mg |

(r)-(-)-1-methyl-3-phenylpropylamine |

937-52-0 | 95% | 250mg |

$112.00 | 2024-05-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1100926-500mg |

(R)-α-Methylbenzenepropanamine |

937-52-0 | 98% | 500mg |

¥2611.00 | 2024-04-24 |

(R)-4-Phenyl-2-butanamine Productiemethode

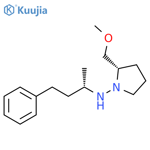

Synthetic Routes 1

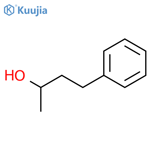

Synthetic Routes 2

Reactievoorwaarden

1.1 Reagents: Pyridoxal 5′-phosphate , Ammonium formate Solvents: Dimethyl sulfoxide , Water ; 24 h, pH 9.5, 37 °C

Referentie

- Deracemization of racemic amines to enantiopure (R)- and (S)-amines by biocatalytic cascade employing ω-transaminase and amine dehydrogenase, ChemCatChem, 2019, 11(7), 1898-1902

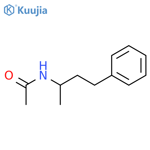

Synthetic Routes 3

Reactievoorwaarden

1.1 Reagents: Ammonium formate Catalysts: NAD , D-Alanine , Omega transaminase , D-Alanine dehydrogenase Solvents: Dimethyl sulfoxide , Water ; pH 7, rt → 30 °C; 24 h, pH 7, 30 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

Referentie

- Enzymatic biosynthesis of amines, Austria, , ,

Synthetic Routes 4

Reactievoorwaarden

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt; 16 h, reflux; cooled

1.2 Reagents: Sodium hydroxide , Water Solvents: Water ; rt

1.3 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 6 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Sodium hydroxide , Water Solvents: Water ; rt

1.3 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 6 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; rt

Referentie

- Asymmetric synthesis of 4H-1,3-oxazines: enantioselective reductive cyclization of N-acylated β-amino enones with trichlorosilane catalyzed by chiral Lewis bases, Chemical Communications (Cambridge, 2009, (24), 3585-3587

Synthetic Routes 5

Reactievoorwaarden

1.1 Reagents: Pyridoxal 5′-phosphate , FAD , Magnesium chloride Catalysts: NADP , NAD , DNA, (horse liver alcohol dehydrogenase isoenzyme S cDNA plus flanks) Solvents: Isopropanol , Water ; 48 h, pH 8, 30 °C

Referentie

- Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral Amine, ChemBioChem, 2022, 23(8),

Synthetic Routes 6

Reactievoorwaarden

1.1 Reagents: Isopropanol Catalysts: 2-Amino-2-methyl-1-propanol , Ruthenium, di-μ-chlorobis[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]di-,… ; 20 min, 90 °C; 90 °C → 50 °C

1.2 Catalysts: Potassium tert-butoxide Solvents: Isopropanol ; 3.5 h, 50 °C

1.3 Reagents: Hydrochloric acid Solvents: Methanol ; overnight, rt

1.2 Catalysts: Potassium tert-butoxide Solvents: Isopropanol ; 3.5 h, 50 °C

1.3 Reagents: Hydrochloric acid Solvents: Methanol ; overnight, rt

Referentie

- A Versatile Ru Catalyst for the Asymmetric Transfer Hydrogenation of Both Aromatic and Aliphatic Sulfinylimines, Chemistry - A European Journal, 2012, 18(7), 1969-1983

Synthetic Routes 7

Reactievoorwaarden

1.1 Reagents: Cerium trichloride Solvents: Tetrahydrofuran

1.2 Solvents: Tetrahydrofuran

1.3 Reagents: Hydrogen Catalysts: Nickel

1.2 Solvents: Tetrahydrofuran

1.3 Reagents: Hydrogen Catalysts: Nickel

Referentie

- Organocerium additions to SAMP-hydrazones: general synthesis of chiral amines, Journal of the American Chemical Society, 1987, 109(7), 2224-5

Synthetic Routes 8

Reactievoorwaarden

1.1 Reagents: (-)-Phenylpropanolamine , Borane Solvents: Tetrahydrofuran

Referentie

- Asymmetric reduction of oxime ethers. Distinction of anti and syn isomers leading to enantiomeric amines, Tetrahedron Letters, 1988, 29(2), 223-4

Synthetic Routes 9

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Nickel ; 375 psi, 60 °C

Referentie

- Cerium(III) chloride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-12

Synthetic Routes 10

Reactievoorwaarden

1.1 Catalysts: NAD , Alcohol dehydrogenase , Leucine dehydrogenase Solvents: Water ; 48 h, pH 8.7, 30 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.3 Reagents: Potassium hydroxide Solvents: Water ; pH 10

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.3 Reagents: Potassium hydroxide Solvents: Water ; pH 10

Referentie

- Conversion of alcohols to enantiopure amines through dual-enzyme hydrogen-borrowing cascades, Science (Washington, 2015, 349(6255), 1525-1529

Synthetic Routes 11

Reactievoorwaarden

Referentie

- Fermentative manufacture of (R)-1-methyl-3-phenylpropylamine, Japan, , ,

Synthetic Routes 12

Reactievoorwaarden

1.1 Reagents: Cerium trichloride Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C

1.2 Solvents: Diethyl ether ; 1 h, -78 °C

1.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 2 - 3 h, -78 °C → 20 °C

1.4 Reagents: Methanol Solvents: Tetrahydrofuran ; 20 °C

1.5 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 375 psi, 60 °C

1.6 Reagents: 4-Nitrobenzaldehyde Solvents: Diethyl ether ; rt

1.7 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

1.8 Reagents: Potassium hydroxide Solvents: Water ; basified, rt

1.2 Solvents: Diethyl ether ; 1 h, -78 °C

1.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 2 - 3 h, -78 °C → 20 °C

1.4 Reagents: Methanol Solvents: Tetrahydrofuran ; 20 °C

1.5 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 375 psi, 60 °C

1.6 Reagents: 4-Nitrobenzaldehyde Solvents: Diethyl ether ; rt

1.7 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

1.8 Reagents: Potassium hydroxide Solvents: Water ; basified, rt

Referentie

- Organocerium additions to proline-derived hydrazones: synthesis of enantiomerically enriched amines, Tetrahedron: Asymmetry, 2010, 21(9-10), 1278-1302

Synthetic Routes 13

Reactievoorwaarden

1.1 Catalysts: Amidase Solvents: Water ; 3 h, pH 7.0, 30 °C

Referentie

- Enzymic asymmetric synthesis of α-methyl arylalkylamines and α-methyl aryalkylalcohols by arylalkyl acylamidases, Bioorganic & Medicinal Chemistry, 1994, 2(6), 429-32

Synthetic Routes 14

Reactievoorwaarden

1.1 Reagents: Glucose , Ammonium chloride Catalysts: NADPH Solvents: Dimethyl sulfoxide , Water ; 24 h, pH 9, 30 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

Referentie

- Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases, Chemical Science, 2020, 11(19), 5052-5057

Synthetic Routes 15

Synthetic Routes 16

Reactievoorwaarden

1.1 Reagents: Boron, trihydro(4-methyl-5-phenyl-1,3,2-oxazaborolidine-κN3)-, [T-4-(4R-cis)]- Solvents: Tetrahydrofuran ; rt

Referentie

- Norephedrine-borane, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-5

Synthetic Routes 17

Reactievoorwaarden

1.1 Reagents: Pyridoxal 5′-phosphate , Isopropylamine , Phosphoric acid Catalysts: Omega transaminase Solvents: Water ; 24 h, pH 7.5, 30 °C

Referentie

- Investigation of one-enzyme systems in the ω-transaminase-catalyzed synthesis of chiral amines, Journal of Molecular Catalysis B: Enzymatic, 2013, 96, 103-110

Synthetic Routes 18

Reactievoorwaarden

Referentie

- The synthesis of (S)-1-methyl-3-phenylpropylamine by inversion of amines, Acta Chemica Scandinavica, 1993, 47(10), 1050-2

Synthetic Routes 19

Reactievoorwaarden

1.1 Reagents: Glucose , NAD Solvents: Dimethyl sulfoxide , Water ; 24 h, pH 1, 30 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.3 Solvents: Water ; pH 12, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.3 Solvents: Water ; pH 12, rt

Referentie

- Iterative Alanine Scanning Mutagenesis Confers Aromatic Ketone Specificity and Activity of L-Amine Dehydrogenases, ChemCatChem, 2021, 13(24), 5243-5253

Synthetic Routes 20

Reactievoorwaarden

1.1 Catalysts: NAD , Methylamine dehydrogenase , FDH Solvents: Dimethyl sulfoxide , Water ; 48 h, pH 9, 37 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

Referentie

- One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald-Hartwig N-Arylation, Angewandte Chemie, 2020, 59(41), 18156-18160

(R)-4-Phenyl-2-butanamine Raw materials

- Methyllithium (1.6M in Diethyl Ether)

- 1-Pyrrolidinamine, 2-(methoxymethyl)-N-(3-phenylpropylidene)-, [N(E),2S]-

- (2S)-2-(Methoxymethyl)-N-[(1S)-1-methyl-3-phenylpropyl]-1-pyrrolidinamine

- 4-phenylbutan-2-one

- 4-Methoxy-N-[(1R)-1-methyl-3-phenylpropyl]benzamide

- Acetamide, N-(1-methyl-3-phenylpropyl)-, (±)-

- 1-Methyl-3-phenylpropylamine

- (2S)-4-phenylbutan-2-amine

- 4-Phenyl-2-butanol

- 2-Butanone, 4-phenyl-, O-methyloxime, (2Z)-

- (S)-(+)-4-Phenyl-2-butanol

(R)-4-Phenyl-2-butanamine Preparation Products

(R)-4-Phenyl-2-butanamine Gerelateerde literatuur

-

N. Richter,J. E. Farnberger,D. Pressnitz,H. Lechner,F. Zepeck,W. Kroutil Green Chem. 2015 17 2952

-

Wen Juan Wei,Hong Qiang Gao,Yun Zhi Tang New J. Chem. 2022 46 22999

-

Paul Jannis Zurek,Rapha?lle Hours,Ursula Schell,Ahir Pushpanath,Florian Hollfelder Lab Chip 2021 21 163

-

4. Superiority of the carbamoylmethyl ester as an acyl donor for the kinetically controlled amide-bond formation mediated by α-chymotrypsinToshifumi Miyazawa,Eiichi Ensatsu,Nobuhiro Yabuuchi,Ryoji Yanagihara,Takashi Yamada J. Chem. Soc. Perkin Trans. 1 2002 390

-

Marina Ciriani,Rudi Oliveira,Carlos A. M. Afonso Green Chem. 2022 24 4328

Gerelateerde categorieën

- Oplosmiddelen en organische chemicaliën organische verbindingEN organische stikstofverbindingen organische stikstofverbindingen Aromatische alkylamine

- Oplosmiddelen en organische chemicaliën organische verbindingEN organische stikstofverbindingen organische stikstofverbindingen amines Aromatische alkylamine

937-52-0 ((R)-4-Phenyl-2-butanamine) Gerelateerde producten

- 30543-88-5(1-Phenyl-2-butanamine)

- 13214-66-9(4-Phenylbutylamine)

- 104-13-2(4-Butylaniline)

- 3789-60-4((1S)-1-phenylbutan-1-amine)

- 22148-77-2(1-methyl-3-phenylpropylamine)

- 22374-89-6(1-Methyl-3-phenylpropylamine)

- 53309-89-0(Benzeneethanamine, a-ethyl-)

- 63951-01-9(1-Phenylpentan-2-amine)

- 2941-19-7(1-Phenylbutan-1-amine)

- 6150-01-2((R)-1-Phenylbutan-1-amine)

Aanbevolen leveranciers

Handan Zechi Trading Co., Ltd

Goudlid

CN Leverancier

Bulk

Hubei Changfu Chemical Co., Ltd.

Goudlid

CN Leverancier

Bulk

江苏科伦多食品配料有限公司

Goudlid

CN Leverancier

Reagentie

Wuhan Comings Biotechnology Co., Ltd.

Goudlid

CN Leverancier

Bulk

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Goudlid

CN Leverancier

Bulk